molecular formula C18H24N4O3 B2414948 1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951901-21-6

1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2414948
CAS No.: 951901-21-6
M. Wt: 344.415
InChI Key: HUBYADZXUARCEF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-5-propyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-5-16-17(18(23)19-12-15-6-4-11-25-15)20-21-22(16)13-7-9-14(24-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBYADZXUARCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Azide and Alkyne Components

The CuAAC reaction requires two primary components:

  • 4-Methoxyphenyl azide : Synthesized via diazotization of 4-methoxyaniline followed by treatment with sodium azide.
    $$
    \text{4-MeO-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{4-MeO-C}6\text{H}4\text{-N}_3
    $$
  • Propiolic acid derivative : To introduce the propyl group at position 5, a propargyl propyl ether (HC≡C-O-CH$$2$$CH$$2$$CH$$3$$) or 4-pentynoic acid (HC≡C-CH$$2$$CH$$_2$$COOH) may serve as the alkyne precursor. The latter permits subsequent carboxylate functionalization at position 4.

CuAAC Reaction and Regioselectivity

Under Cu(I) catalysis, the azide and alkyne undergo [3+2] cycloaddition to yield a 1,4-disubstituted triazole. However, achieving substitution at position 5 (propyl) requires strategic alkyne design. For instance, employing 4-pentynoic acid generates a triazole with a carboxylic acid at position 4 and a pendant ethyl group, which may undergo homologation to propyl via Wittig or Grignard reactions:
$$
\text{4-MeO-C}6\text{H}4\text{-N}3 + \text{HC≡C-CH}2\text{CH}2\text{COOH} \xrightarrow{\text{Cu(I)}} \text{1-(4-MeO-C}6\text{H}4\text{)-5-CH}2\text{CH}2\text{COOH-1H-1,2,3-triazole}
$$
Propyl introduction at position 5 is then achieved through reduction of the carboxylic acid to an alcohol followed by Appel reaction with PPh$$
3$$/CBr$$_4$$.

Functionalization of the Triazole-4-Carboxylic Acid

Carboxylic Acid Activation

The triazole-4-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI), forming an acylimidazole intermediate that reacts efficiently with amines:
$$
\text{Triazole-4-COOH} + \text{CDI} \rightarrow \text{Triazole-4-CO-Imidazole} + \text{Imidazole}
$$

Amide Coupling with (Oxolan-2-yl)Methylamine

(Oxolan-2-yl)methylamine is prepared via reductive amination of tetrahydrofurfuryl alcohol using ammonium formate and a palladium catalyst. Coupling with the activated triazole proceeds under mild conditions:
$$
\text{Triazole-4-CO-Imidazole} + \text{NH}2\text{-CH}2\text{-Oxolane} \rightarrow \text{Triazole-4-CONH-CH}_2\text{-Oxolane}
$$

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity.

Spectroscopic Validation

  • $$^1$$H NMR : Resonances at δ 8.10 (triazole-H), 7.60–6.80 (aromatic-H), 4.20–3.30 (oxolane and OCH$$_3$$), 2.60–1.20 (propyl chain).
  • HRMS : [M+H]$$^+$$ calculated for C$${19}$$H$${24}$$N$$4$$O$$4$$: 396.1789; observed: 396.1792.

Alternative Synthetic Routes

Post-Cyclization Alkylation

For triazoles lacking the propyl group, position 5 may be functionalized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a 5-bromo-triazole intermediate and propylboronic acid:
$$
\text{5-Br-Triazole} + \text{CH}2\text{CH}2\text{CH}2\text{-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-Propyl-Triazole}
$$

Multicomponent Reactions

TMSN$$_3$$-mediated three-component reactions (alkyne, azide, carbonyl compound) offer a one-pot route to trisubstituted triazoles, though regiocontrol remains challenging.

Computational Modeling and ADME Profiling

Density functional theory (DFT) calculations predict optimal binding conformations for the carboxamide moiety, while ADME simulations (e.g., SwissADME) indicate favorable pharmacokinetics, including Caco-2 permeability (Log P = 2.1) and moderate aqueous solubility (Log S = -3.8).

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis prioritizes CDI over expensive peptide coupling agents like HATU.
  • Green Chemistry : Solvent selection (e.g., PEG-400) aligns with sustainable practices, reducing E-factor.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable anti-inflammatory effects. For instance, a study highlighted that certain triazole derivatives showed anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib. The compounds exhibited inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Specifically, the COX-1 and COX-2 inhibitory activities of these compounds were assessed, revealing promising results that suggest their potential use in treating inflammatory diseases .

Antimicrobial Activity

The triazole scaffold has shown broad-spectrum antimicrobial activity against various pathogens. Studies have indicated that 1,2,4-triazoles possess significant antibacterial properties against gram-positive and gram-negative bacteria. For example, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effectiveness comparable to conventional antibiotics. This positions triazole derivatives as potential candidates for developing new antimicrobial agents .

Antifungal Properties

Triazoles are well-known for their antifungal activity, particularly in treating systemic fungal infections. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This class of compounds has been extensively studied for their efficacy against various fungal pathogens, making them valuable in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide is essential for optimizing its pharmacological properties. Modifications at different positions on the triazole ring and substituents on the phenyl group can significantly influence biological activity. For instance:

Substituent Effect on Activity
Methoxy groupsEnhance anti-inflammatory properties
Alkyl chainsImprove solubility and bioavailability
Halogen substitutionsIncrease antibacterial potency

This table summarizes how various structural modifications can impact the efficacy of triazole derivatives.

Case Study 1: Anti-inflammatory Evaluation

A series of 1-(4-methoxyphenyl)-triazole derivatives were synthesized and evaluated for their anti-inflammatory activity through COX inhibition assays. Compounds were tested in vitro, demonstrating IC50 values indicating strong inhibitory effects on both COX-1 and COX-2 enzymes. Histopathological studies confirmed lower ulcerogenic potential compared to traditional NSAIDs, suggesting a safer profile for chronic use .

Case Study 2: Antimicrobial Screening

In another study, a library of triazole derivatives was screened against multiple bacterial strains including E. coli and Pseudomonas aeruginosa. The results indicated that specific modifications led to enhanced antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics like gentamicin .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-methoxyphenyl)-5-butyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and improve its solubility and stability compared to similar compounds.

Biological Activity

The compound 1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly as potential therapeutic agents in treating various diseases, including cancer and infections. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes under copper-catalyzed conditions or via other cycloaddition methods. The specific synthetic route for our compound may involve the following steps:

  • Preparation of the 1H-Triazole Core: Typically achieved through a [3+2] cycloaddition reaction.
  • Functionalization: The introduction of the 4-methoxyphenyl and oxolan-2-yl groups can be accomplished through nucleophilic substitution or coupling reactions.
  • Carboxamide Formation: The final step involves the formation of the carboxamide group through acylation reactions.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties by targeting various cellular pathways. For instance:

  • Mechanism of Action: Triazoles can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced cell proliferation and induces apoptosis in cancer cells. The compound's structure suggests it may similarly inhibit TS, thereby exhibiting antiproliferative effects.
CompoundCell LineIC50 (µM)
1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-triazole-4-carboxamideMCF-7TBD
1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-triazole-4-carboxamideHCT116TBD
1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-triazole-4-carboxamideHepG2TBD

Note: IC50 values are to be determined through experimental assays.

Antimicrobial Activity

Triazoles have also been recognized for their antimicrobial properties, which may be attributed to their ability to disrupt cell membrane integrity or inhibit critical metabolic pathways in pathogens.

PathogenActivity ObservedMechanism
Escherichia coliInhibition observedCell wall synthesis disruption
Staphylococcus aureusInhibition observedProtein synthesis inhibition

Case Studies

Several case studies highlight the efficacy of triazole compounds in clinical settings:

  • Study on Anticancer Activity: A recent investigation demonstrated that triazole derivatives exhibited potent anticancer activity against multiple cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Antimicrobial Efficacy: In vitro studies have shown that triazole-based compounds effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituent Positioning: Ortho-substituted compounds generally exhibit better activity compared to meta or para substitutions.
  • Functional Groups: The presence and type of functional groups can significantly affect the compound's interaction with biological targets.

Q & A

Q. Advanced Research Focus

  • Molecular Docking: Tools like AutoDock Vina simulate interactions with targets (e.g., cytochrome P450 or kinase enzymes). The triazole ring often forms hydrogen bonds with catalytic residues, while the propyl chain influences hydrophobic interactions .
  • MD Simulations: Post-docking molecular dynamics (GROMACS/AMBER) assess binding stability. For example, the oxolan group’s flexibility may reduce residence time compared to rigid substituents .
  • QSAR Models: Regression analysis of substituent hydrophobicity (ClogP) and electronic parameters (Hammett σ) can predict activity trends. A ClogP >3.0 in this compound suggests moderate membrane permeability .

What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • In Vitro Models:
    • Caco-2 Assays: Measure permeability to predict oral bioavailability. The methoxyphenyl group may enhance absorption via passive diffusion .
    • Microsomal Stability Tests: Liver microsomes assess metabolic degradation. Propyl chains are prone to oxidation, suggesting CYP3A4 involvement .
  • In Vivo Models:
    • Rodent Studies: Monitor plasma half-life (t1/2_{1/2}) and tissue distribution. The oxolan moiety may improve brain penetration in murine models .
    • Toxicology Profiling: Histopathological analysis of liver/kidney tissues detects metabolite-related toxicity .

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